D-纤维四糖十四乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Cellotetraose tetradecaacetate is an extraordinary biomedical compound that garners enormous attention in the realm of pharmaceutical investigation and advancement . This intricate structure unveils auspicious attributes, rendering it a formidable contender in the combat against a plethora of afflictions, encompassing malignancies, diabetes, and inflammatory maladies .

Synthesis Analysis

The synthesis of cellotetraose involves various methods including acetolysis, acid and enzymatic hydrolysis, and glycoside synthesis . In one case, cellotetraose was synthesized using the α-trichloroacetimidate of 2,3,4,6-tetra-O-acetylglucopyranose as donor and 1,6-anhydro-β-d-glucopyranose carrying benzyl protecting groups at the 2-O- and 3-O positions as initial acceptor in a stepwise procedure .Molecular Structure Analysis

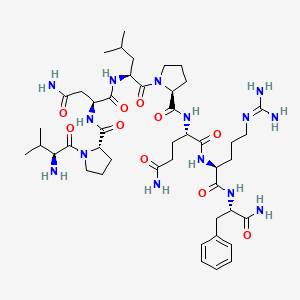

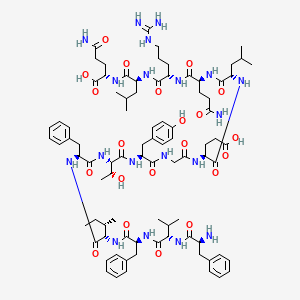

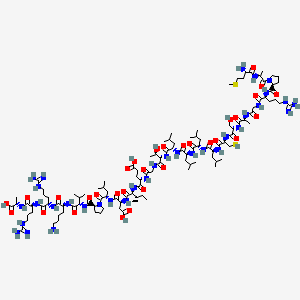

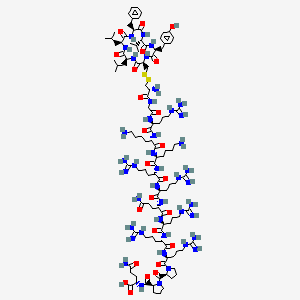

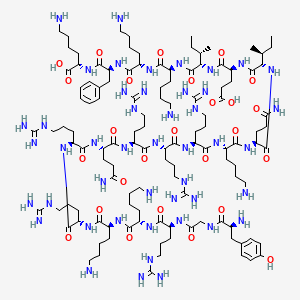

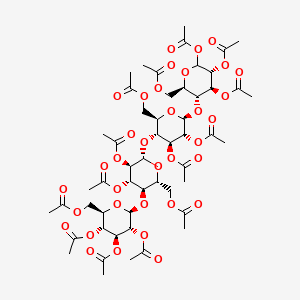

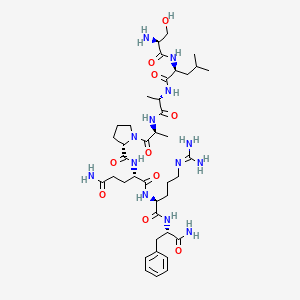

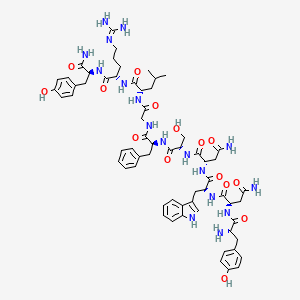

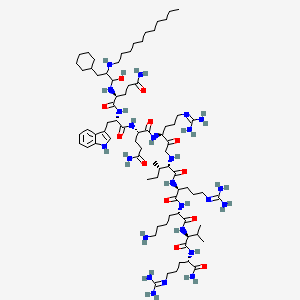

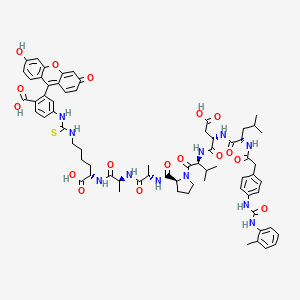

The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Physical And Chemical Properties Analysis

The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .科学研究应用

构象分析和分子动力学模拟:研究了纤维四糖糖苷和环外扭转的柔性和各种运动,揭示了羟甲基侧链的转变和分子内氢键模式的变化。这项研究有助于了解此类寡糖在不同环境中的行为,这对它们在材料科学和生物学中的应用非常重要 (Hardy & Sarko, 1993)。

酶促磷解:来自热纤维梭菌的 β-1,4-寡葡聚糖:正磷酸葡萄糖基转移酶被证明可以催化纤维四糖和其他纤维寡糖的磷解。了解这种酶的特异性和活性可以为生物技术转化生物质的过程设计提供信息 (Sheth & Alexander, 1969)。

三-O-甲基化和未修饰纤维寡糖共聚物的合成方法:本研究描述了一种共聚物的新型合成方法,该共聚物作为研究市售甲基纤维素溶解行为的模型化合物非常重要。此类见解对于在制药和材料科学中的应用至关重要 (Kamitakahara et al., 2006)。

纤维素水解催化机理的 QM/MM 研究:对纤维素酶 Cel5A 酶促水解纤维四糖的研究提供了对原子水平机制的见解。这种理解对于蛋白质工程至关重要,该工程旨在提高纤维素酶在工业应用中的效率 (Liu et al., 2010)。

一系列纤维素寡聚物的分离、修饰和 NMR 赋值:本研究对纤维四糖和相关寡聚物的化学修饰和详细 NMR 溶液研究结果对其在分析化学和材料科学中的应用具有启示意义 (Flugge et al., 1999)。

相变的差示扫描量热研究:研究纤维四糖的相变可以为基于碳水化合物的材料的热处理技术开发提供信息 (Hatakeyama et al., 1976)。

安全和危害

作用机制

Target of Action

The primary target of D-Cellotetraose Tetradecaacetate is Cellulose 1,4-beta-cellobiosidase , an enzyme found in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

It is known to interact with its target enzyme, possibly by mimicking the natural substrate of the enzyme, cellulose . This interaction could lead to changes in the enzyme’s activity, potentially enhancing or inhibiting its ability to degrade cellulose.

Biochemical Pathways

The biochemical pathways affected by D-Cellotetraose Tetradecaacetate are likely related to cellulose degradation. By interacting with Cellulose 1,4-beta-cellobiosidase, the compound could influence the breakdown of cellulose into simpler sugars. These sugars can then be metabolized by the bacterium for energy .

Pharmacokinetics

Based on its chemical structure, it is soluble in dichloromethane , which could influence its bioavailability

Result of Action

The molecular and cellular effects of D-Cellotetraose Tetradecaacetate’s action are likely related to its impact on cellulose degradation. By modulating the activity of Cellulose 1,4-beta-cellobiosidase, the compound could affect the rate at which cellulose is broken down and metabolized by the bacterium .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of D-Cellotetraose Tetradecaacetate. For instance, the compound is stable at temperatures of -20°C , suggesting that it could be less effective or unstable at higher temperatures.

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUTUOSZFVYRTC-NZEQKUHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H70O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cellotetraose tetradecaacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)